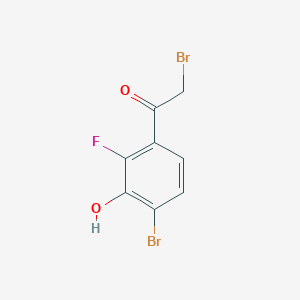
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features an azido group, a difluorophenyl ring, and a triazole moiety
Métodos De Preparación
The synthesis of 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole.
Azidation: The intermediate is then subjected to azidation using sodium azide (NaN3) under controlled conditions to introduce the azido group.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The azido group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate), and controlled temperatures.
Aplicaciones Científicas De Investigación
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antifungal and antibacterial agent due to the presence of the triazole moiety, which is known for its biological activity.
Materials Science: The azido group allows for the compound’s incorporation into polymer matrices, enhancing the properties of materials such as thermal stability and mechanical strength.
Chemical Biology: The compound can be used as a probe in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with molecular targets:
Molecular Targets: The triazole moiety can bind to enzymes or receptors, inhibiting their activity. The azido group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules.
Pathways Involved: The compound may interfere with metabolic pathways in microorganisms, leading to their inhibition or death. In materials science, the azido group can participate in cross-linking reactions, enhancing material properties.
Comparación Con Compuestos Similares
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with similar compounds:
-
Similar Compounds
- 1-Azido-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)ethanol
- 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,3-triazol-1-yl)propan-2-ol
-
Uniqueness: : The presence of both the azido group and the difluorophenyl ring in this compound makes it unique. The difluorophenyl ring enhances its stability and biological activity, while the azido group provides versatility in chemical modifications.
Propiedades
Fórmula molecular |
C11H10F2N6O |
|---|---|
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
1-azido-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H10F2N6O/c12-8-1-2-9(10(13)3-8)11(20,4-16-18-14)5-19-7-15-6-17-19/h1-3,6-7,20H,4-5H2 |
Clave InChI |
ULYIXCIRKSQBLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C(CN=[N+]=[N-])(CN2C=NC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


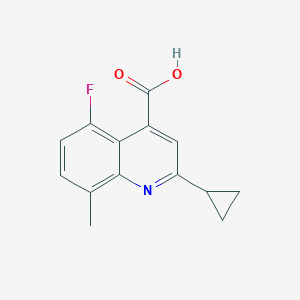
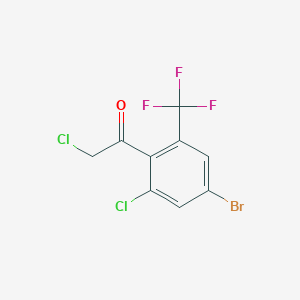

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
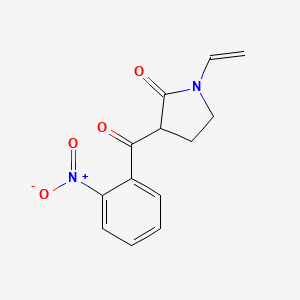
![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)

![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
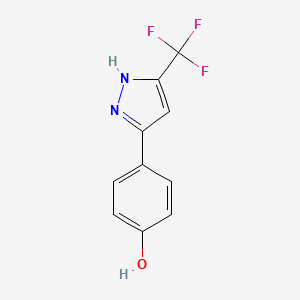


![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)
